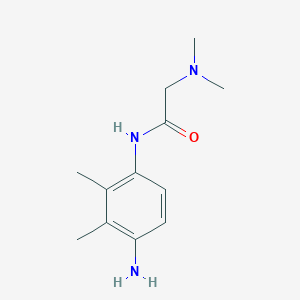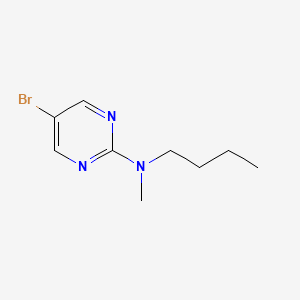![molecular formula C20H28Cl4N6O2Zn B12517211 zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride CAS No. 14751-97-4](/img/structure/B12517211.png)
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C20H28Cl4N6O2Zn. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride typically involves the reaction of 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the formation of a diazonium salt from an aromatic amine, followed by its reaction with zinc chloride to form the tetrachloride complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and hydroxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized species, while substitution reactions can produce a range of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and diazotization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The diazonium group in the compound can undergo various reactions, leading to the formation of reactive intermediates that interact with biomolecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium bromide
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium iodide
Uniqueness
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is unique due to the presence of the zinc tetrachloride complex, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
14751-97-4 |
|---|---|
Molekularformel |
C20H28Cl4N6O2Zn |
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H14N3O.4ClH.Zn/c2*1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;;/h2*3-6,14H,2,7-8H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
MQRGMLDXNFBJTF-UHFFFAOYSA-J |
Kanonische SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)

![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)

![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)


![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
